molecular formula C13H20BNO3 B3026891 5-(Methoxymethyl)pyridine-3-boronic acid pinacol ester CAS No. 1174766-05-2

5-(Methoxymethyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B3026891
CAS No.: 1174766-05-2
M. Wt: 249.12
InChI Key: HVUZCEBLLIWKEE-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further modified with a methoxymethyl group. The pinacol ester moiety enhances the stability and reactivity of the boronic acid group, making it a valuable reagent in synthetic chemistry.

Scientific Research Applications

5-(Methoxymethyl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with the palladium catalyst to form an organopalladium species. This species then undergoes reductive elimination to form the coupled product .

Future Directions

The use of boronic esters in organic synthesis, particularly in cross-coupling reactions, is a well-established and active area of research. Future directions may include the development of new synthetic methods involving boronic esters, as well as their application in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)pyridine-3-boronic acid pinacol ester typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-(Methoxymethyl)pyridine, which serves as the core structure.

    Borylation: The pyridine derivative undergoes a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

    Pinacol Ester Formation: The resulting boronic acid intermediate is then treated with pinacol to form the pinacol ester. This step is usually performed under mild conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)pyridine-3-boronic acid pinacol ester is known to undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Functionalized pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-3-pyridineboronic acid pinacol ester: Similar structure but lacks the methoxymethyl group.

    Pyridine-4-boronic acid pinacol ester: Different position of the boronic acid group on the pyridine ring.

    3-Methoxy-5-(pinacolboranato)pyridine: Similar structure but different substitution pattern.

Uniqueness

5-(Methoxymethyl)pyridine-3-boronic acid pinacol ester stands out due to the presence of the methoxymethyl group, which provides unique electronic and steric properties. This modification enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

3-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)11-6-10(9-16-5)7-15-8-11/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUZCEBLLIWKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694387
Record name 3-(Methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174766-05-2
Record name 3-(Methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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